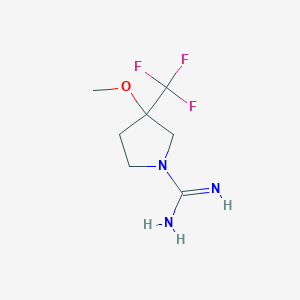

![molecular formula C11H13N3OS B1479217 (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine CAS No. 2098071-90-8](/img/structure/B1479217.png)

(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine

Descripción general

Descripción

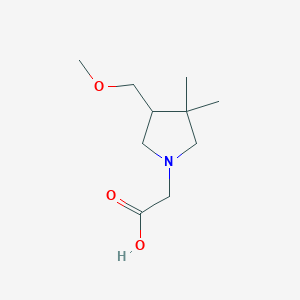

(6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a synthetic compound with potential application in scientific research. It is a member of the pyrazolo[5,1-c][1,4]oxazin-2-yl family of compounds, which are characterized by a six-membered heterocyclic ring containing nitrogen and sulfur atoms. This compound is of particular interest due to its unique structure, which may provide a range of novel biological activities.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine Applications

The compound “(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine” incorporates a thiophene moiety, which is a significant heterocyclic component in medicinal chemistry. Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in both medicinal chemistry and material science . Below is a detailed analysis of the unique applications of this compound:

Anti-Inflammatory Applications: Thiophene derivatives have been reported to exhibit anti-inflammatory properties. The presence of the thiophen-3-yl group in the compound could potentially be exploited to develop new anti-inflammatory drugs, targeting specific inflammation pathways with fewer side effects compared to current medications .

Antipsychotic Potential: Compounds containing thiophene rings have shown antipsychotic effects. This compound could be researched further for its potential use in treating psychiatric disorders such as schizophrenia, bipolar disorder, and major depression, where modulation of neurotransmitter systems is required .

Anti-Arrhythmic Effects: The structural similarity of thiophene derivatives to known anti-arrhythmic drugs suggests that this compound may have applications in the treatment of various cardiac arrhythmias. It could act on ion channels or receptors involved in cardiac rhythm regulation .

Anti-Anxiety Agents: Thiophene derivatives can also serve as anti-anxiety agents. The compound could be investigated for its efficacy in reducing anxiety symptoms, possibly through interaction with GABAergic or serotonergic systems .

Antifungal and Antimicrobial Activity: The compound’s thiophene core may contribute to antifungal and antimicrobial activities. It could be part of a new class of antimicrobial agents with a novel mechanism of action, useful in combating drug-resistant strains of bacteria and fungi .

Kinase Inhibition: Kinases are crucial in signaling pathways, and their inhibition is a key therapeutic strategy in cancer treatment. Thiophene derivatives have been shown to inhibit kinases, suggesting that this compound could be a candidate for anti-cancer drug development .

Estrogen Receptor Modulation: Some thiophene derivatives act as modulators of estrogen receptors. This compound could be explored for its potential in treating hormone-related conditions, such as breast cancer and osteoporosis, by modulating estrogen receptor activity .

Antioxidant Properties: Thiophene compounds have demonstrated antioxidant properties. This compound could be studied for its ability to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases .

Each of these applications offers a promising avenue for scientific research and potential therapeutic use. The compound’s unique structure, featuring the thiophene ring, makes it a valuable target for further investigation in these diverse fields. The synthesis and characterization of novel thiophene moieties continue to be a significant area of interest for medicinal chemists, aiming to discover new drugs with effective pharmacological activity .

Propiedades

IUPAC Name |

(6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-4-9-3-10-6-15-11(5-14(10)13-9)8-1-2-16-7-8/h1-3,7,11H,4-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQXOGDNOMUFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC(=NN21)CN)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

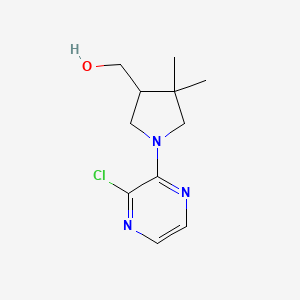

![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)

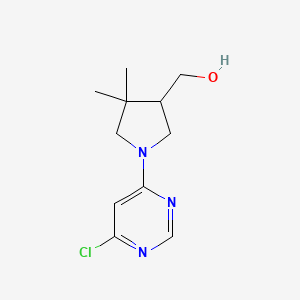

![(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1479144.png)

![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)

![2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1479147.png)

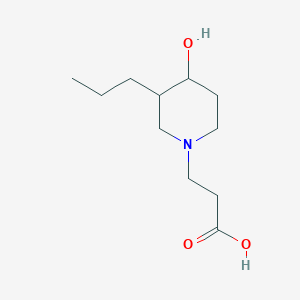

![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1479148.png)

![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)